Retention Time Differentiation by LogP
The presence of the 2-methoxyethyl substituent in 1-(2-Methoxyethyl)-4-nitrosopiperazine significantly alters its hydrophilicity compared to simple alkyl-substituted nitrosopiperazines. This difference in predicted LogP is a primary driver of chromatographic selectivity, directly impacting retention time in reversed-phase HPLC methods, which is critical for resolving the impurity from the API and other related substances .
| Evidence Dimension | Hydrophobicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~0.5 (based on structure) |
| Comparator Or Baseline | 1-Methyl-4-nitrosopiperazine (MeNP) - Predicted LogP ~0.0 |
| Quantified Difference | Estimated difference of +0.5 log units |
| Conditions | In silico prediction based on molecular structure and functional group contributions; experimental HPLC retention time shifts expected in reversed-phase C18 columns. |
Why This Matters
This difference in predicted LogP dictates that the compound will exhibit distinct chromatographic behavior, making it essential as a reference standard for accurate method development and validation for APIs containing a 2-methoxyethyl-piperazine moiety.
